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Introduction

P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine 5'-

triphosphate (ATP).[1] The P2X1 receptor subtype is a homo-trimeric, non-selective cation

channel prominently expressed in smooth muscle and blood platelets, playing a crucial role in

processes like muscle contraction and platelet aggregation.[2][3] When activated, P2X1

receptors facilitate a rapid influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane

depolarization and subsequent cellular responses.[2][4]

Human Embryonic Kidney 293 (HEK293) cells are a widely used and effective heterologous

expression system for studying P2X1 receptors.[1][5] Their popularity stems from their high

transfection efficiency, robust protein expression, and lack of endogenous P2X receptor

expression.[5] This provides a clean background for characterizing the biophysical and

pharmacological properties of recombinant P2X1 receptors.[1] However, it is noteworthy that

some studies have reported the presence of endogenous metabotropic P2Y receptors in

HEK293 cells, which could potentially lead to functional interactions.[6][7]

These application notes provide a comprehensive overview of the expression of recombinant

P2X1 receptors in HEK293 cells, including key quantitative data, signaling pathways, and

detailed experimental protocols for researchers and professionals in drug development.
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The following tables summarize key quantitative data for P2X1 receptors expressed in

heterologous systems, providing a baseline for experimental design and data interpretation.

Table 1: P2X1 Receptor Agonist and Antagonist Potency

Compound Type Parameter Value
Expression
System

Reference

ATP Agonist EC₅₀ 0.7 µM
Xenopus
oocytes

[8][9]

α,β-

methylene

ATP (α,β-

meATP)

Agonist EC₅₀ ~1 µM
Expression

Systems
[4]

NF449 Antagonist IC₅₀
Varies (nM

range)
HEK293 cells [10]

TNP-ATP Antagonist IC₅₀
Low nM

range
Not specified [11]

| Ip₅I | Antagonist | Not specified | Potent | Not specified |[11] |

Table 2: P2X1 Receptor Activation and Desensitization Kinetics
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Parameter Value
Conditions /
Notes

Expression
System

Reference

Activation

ATP
concentration-
dependent

Time to peak
response is
faster at
higher agonist
concentrations
.

Xenopus
oocytes

[4][9]

Desensitization Rapid

Occurs within <1

second at

saturating ATP

concentrations.

Xenopus oocytes [9]

**Steady-State

Desensitization

(K₁/₂) **

3.2 ± 0.1 nM

Describes

desensitization

upon sustained

exposure to low

ATP

concentrations.

Xenopus oocytes [8][9]

| Recovery from Desensitization (τ) | 11.6 ± 1.0 min | Monoexponential recovery time constant. |

Xenopus oocytes |[8][9] |

Signaling Pathways and Visualization
Activation of the P2X1 receptor by ATP initiates a cascade of intracellular events. The binding

of three ATP molecules is thought to be required for channel gating.[12] This triggers a

conformational change, opening a non-selective cation channel.[2] The subsequent influx of

Ca²⁺ and Na⁺ ions leads to membrane depolarization and an increase in intracellular calcium

concentration, which are the primary drivers for downstream cellular responses.[4] The

receptor's function can be modulated by interactions with the actin cytoskeleton and by

phosphorylation via Protein Kinase C (PKC).[13][14]
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Start

Plate HEK293 Cells
(Aim for 50-80% confluency)

Incubate Overnight
(37°C, 5% CO₂)

Dilute P2X1 Plasmid DNA
(in serum-free medium)

Dilute Lipofection Reagent
(in serum-free medium)

Combine and Incubate
(15-30 min at RT)

Add Complexes to Cells

Incubate for Expression
(18-48 hours)

Proceed to Functional Assay

 

Start with Transfected Cells
on Coverslips

Wash with Recording Buffer

Load with Fura-2 AM
(30 min at RT)

Wash to Remove Excess Dye

De-esterification
(30-45 min at RT)

Mount on Microscope

Record Baseline
Fluorescence (F340/F380)

Perfuse with P2X1 Agonist

Record Agonist-Evoked
Fluorescence Change

Analyze Data
(Calculate F340/F380 Ratio)
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Start with Transfected Cells

Pull Glass Pipette
(4-8 MΩ resistance)

Fill Pipette with
Internal Solution

Approach Cell with Pipette

Form Gigaseal (>1 GΩ)

Rupture Membrane Patch
(Go Whole-Cell)

Set Holding Potential
(e.g., -60 mV)

Apply P2X1 Agonist

Record Inward Current

Analyze Current Traces

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b14758657?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14758657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b14758657#recombinant-p2x-receptor-1-
expression-in-hek293-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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